
Tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a fluorine atom at the 3-position, and a formyl group at the 4-position (Fig. 1). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive aldehyde moiety for further functionalization. The fluorine atom enhances electronic effects and metabolic stability, while the tert-butyl group improves solubility in organic solvents and protects the amine during synthetic steps .
Biological Activity
Tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate is a synthetic compound that has emerged as a subject of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperidine ring with a tert-butyl group, a fluoro substituent, and a formyl group, which contribute to its distinctive properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H18FNO3. Its structure can be represented as follows:
The presence of the fluoro group is particularly significant as it is known to enhance binding affinity and selectivity towards biological targets, which is crucial for its potential therapeutic effects.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The fluoro substituent enhances its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these interactions is vital for optimizing its therapeutic potential while minimizing side effects .
Interaction Studies
Studies have focused on the compound's binding mechanisms with integrins and other receptors. The specific structural features of the compound may influence enzyme activity, potentially leading to therapeutic applications in treating diseases linked to these biological targets .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound differs from other related compounds in terms of structure and biological activity:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate | C₁₁H₁₈FNO₃ | Contains an azepane ring instead of a piperidine ring. |
Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | C₁₁H₁₈FNO₃ | Features an amino group instead of a formyl group. |
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | C₁₁H₁₈FNO₃ | Contains a hydroxyl group instead of a formyl group. |
Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate | C₁₁H₁₈F₂NO₃ | Has two fluorine atoms instead of one. |
This table illustrates how the unique combination of functional groups in this compound may impart distinct chemical reactivity and biological properties compared to similar compounds.
Therapeutic Applications
Recent studies have explored the potential applications of this compound in drug development. For instance, it has been investigated for its role as an integrin antagonist, which could provide therapeutic benefits in conditions such as thrombosis or cancer .
In vitro tests have shown promising results regarding its efficacy against specific cellular targets. For example, when cultured cells were treated with varying concentrations of the compound, significant changes in surface marker expression were observed, indicating its potential role in modulating cellular responses .
Safety and Toxicology
While the compound shows promise in various applications, safety assessments are crucial. Preliminary toxicological studies suggest that it exhibits low toxicity profiles; however, further investigations are needed to fully understand its safety parameters in vivo .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
tert-Butyl 4-formylpiperidine-1-carboxylate (CAS 189442-92-0)
- Structure : Lacks the 3-fluoro substituent but retains the 4-formyl and tert-butyl groups.
- Its similarity score of 0.98 highlights structural proximity to the target compound .
tert-Butyl 3-formylpiperidine-1-carboxylate (CAS 157634-02-1)
- Structure : Formyl group at position 3 instead of 4.
- Key Differences : Altered regiochemistry may affect conformational preferences and interaction with biological targets. Similarity score: 0.94 .
tert-Butyl 3,3-difluoropiperidine-1-carboxylate (CAS 911634-75-8)
- Structure : Two fluorine atoms at position 3.
- Key Differences : Increased lipophilicity and altered pKa due to dual fluorination. The absence of a formyl group limits its utility in condensation reactions .
Functional Group Modifications
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- Structure : Replaces the 4-formyl group with a hydroxyl group.
- Key Differences : The hydroxyl group enables hydrogen bonding but lacks the aldehyde’s reactivity for nucleophilic additions. This impacts its role in synthesizing imines or hydrazones .
tert-Butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- Structure : Substitutes the 4-formyl group with a bulky trifluoromethylphenyl group.
- Key Differences : Increased steric hindrance reduces accessibility for further reactions. The aromatic group may enhance binding to hydrophobic pockets in drug targets .
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISILDNBHAGUQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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